REACTION_SMILES
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[CH3:32][C:33]([N:35]([CH3:34])[CH3:36])=[O:37].[NH3:38].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([O:7][CH2:11][CH:12]([CH:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[O:20][c:21]2[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]2)[OH:30])(=[O:8])=[O:9])[cH:10][cH:31]1>>[CH2:11]([CH:12]([CH:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[O:20][c:21]1[c:22]([O:27][CH2:28][CH3:29])[cH:23][cH:24][cH:25][cH:26]1)[OH:30])[NH2:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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CCOc1ccccc1OC(c1ccccc1)C(O)COS(=O)(=O)c1ccc(C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccccc1OC(c1ccccc1)C(O)COS(=O)(=O)c1ccc(C)cc1
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Name
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Type
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product
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Smiles
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CCOc1ccccc1OC(c1ccccc1)C(O)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |